

Application Notes and Protocols: Synthesis and Therapeutic Application of γ -Amanitin Analogs

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Compound of Interest

Compound Name: *gamma-Amanitin*

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Introduction

Amanitins, a class of bicyclic octapeptides isolated from the *Amanita* genus of mushrooms, are potent inhibitors of RNA polymerase II, a critical enzyme for transcription in eukaryotes.^{[1][2]} This mechanism of action, which leads to cell death in both dividing and quiescent cells, makes them highly attractive payloads for the development of Antibody-Drug Conjugates (ADCs) in cancer therapy.^{[3][4]} Natural extraction of these toxins is low-yielding, necessitating robust synthetic routes to produce analogs with improved therapeutic properties and sites for antibody conjugation.^{[5][6]}

This document provides detailed protocols and application notes for the synthesis of γ -amanitin analogs, their conjugation to antibodies, and their subsequent evaluation for therapeutic use.

Data Presentation: Comparative Efficacy of Amanitin Analogs

The following tables summarize the *in vitro* potency of various amanitin analogs and their corresponding ADCs. This data is crucial for selecting the most promising candidates for further development.

Table 1: In Vitro RNA Polymerase II Inhibition and Cytotoxicity of Synthetic Amanitin Analogs

Analog	Modification	Target/Cell Line	IC50 / Ki (nM)	Reference
α-Amanitin	Natural Product	RNA Pol II	~10	[3]
5'-hydroxy-6'-deoxy-amanitin (R-sulfoxide)	Isomer of natural product	RNA Pol II	18 ± 1.5	[3]
5'-hydroxy-6'-deoxy-amanitin (Thioether)	Isomer of natural product	RNA Pol II	79 ± 10	[3]
5'-hydroxy-6'-deoxy-amanitin (Sulfone)	Isomer of natural product	RNA Pol II	100 ± 2.2	[3]
5'-hydroxy-6'-deoxy-amanitin (S-sulfoxide)	Isomer of natural product	RNA Pol II	710 ± 150	[3]
Asn(N-ethylazide)-S,6'-dideoxy-α-amanitin	Clickable analog	CHO Cells	Equipotent to α-amanitin	[7]

Table 2: In Vitro Cytotoxicity of Amanitin-Based Antibody-Drug Conjugates (ADCs)

ADC	Target Antigen	Linker Type	Cell Line	EC50 (pM)	Reference
hRS7-ATAC 1	TROP2	Cleavable (Val-Ala)	BxPC-3	1.2	[8] [9]
hRS7-ATAC 2	TROP2	Non-cleavable	BxPC-3	3.4	[8] [9]
chiHEA125-Ama	EpCAM	Not Specified	BxPc-3	Not Specified	[10]
Anti-PSMA ADC (cleavable)	PSMA	Cleavable	PSMA-positive cells	Picomolar range	[11]
Anti-PSMA ADC (non-cleavable)	PSMA	Non-cleavable	PSMA-positive cells	Picomolar range	[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Amanitin Analog Precursor

This protocol outlines the manual synthesis of a linear octapeptide precursor on a Rink Amide MBHA resin.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids (including protected (2S,3R,4R)-4,5-dihydroxyisoleucine)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Diethyl ether
- Solid-phase peptide synthesis vessel with a shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
 - Add the coupling solution to the resin.
 - Agitate the mixture for 2 hours at room temperature.
 - To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat: Repeat steps 2-4 for each amino acid in the sequence.

- Cleavage from Resin: Once the linear peptide is assembled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with diethyl ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Tryptathionine Bridge Formation

This crucial step forms the bicyclic structure of amanitins. This protocol is based on an iodine-mediated approach.[12][13]

Materials:

- Linear peptide precursor containing Trp and Cys residues
- Acetonitrile
- Iodine solution (in acetonitrile)
- Aqueous sodium thiosulfate solution

Procedure:

- Dissolve the linear peptide precursor in acetonitrile.
- Slowly add the iodine solution dropwise to the peptide solution while stirring.
- Monitor the reaction progress by HPLC-MS. The reaction is typically complete within a few hours.
- Quench the reaction by adding an aqueous sodium thiosulfate solution until the brown color of iodine disappears.
- Remove the acetonitrile under reduced pressure.
- Purify the bicyclic peptide by reverse-phase HPLC.

Protocol 3: Purification and Characterization by HPLC

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reverse-phase C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

- Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Inject the sample onto the column.
- Run a linear gradient of mobile phase B to elute the compound (e.g., 5% to 95% B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 295 nm for amanitins).[\[14\]](#)
- Collect the fractions corresponding to the desired peak.
- Confirm the identity and purity of the collected fractions by mass spectrometry.

Protocol 4: Conjugation of Amanitin Analog to Antibody via Maleimide Chemistry

This protocol describes the conjugation of a thiol-reactive amanitin analog to a monoclonal antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

- Tris(2-carboxyethyl)phosphine (TCEP)
- Amanitin analog with a maleimide linker, dissolved in DMSO
- PD-10 desalting columns

Procedure:

- Antibody Reduction (if necessary):
 - To conjugate to native cysteine residues, partially reduce the antibody's interchain disulfides.
 - Add a 10-fold molar excess of TCEP to the antibody solution.
 - Incubate at 37°C for 1-2 hours.
 - Remove excess TCEP using a PD-10 desalting column equilibrated with conjugation buffer.
- Conjugation Reaction:
 - Immediately add the amanitin-maleimide analog to the reduced antibody solution at a 5-10 fold molar excess.
 - Gently mix and incubate at 4°C overnight or at room temperature for 2-4 hours, protected from light.
- Purification of the ADC:
 - Remove unconjugated amanitin analog and other small molecules by size-exclusion chromatography or dialysis.
- Characterization of the ADC:
 - Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

- Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Amanitin analog or ADC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the amanitin analog or ADC in complete medium.

- Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
- Incubate for 72 hours.
- MTT Addition:
 - Add 20 µL of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 6: RNA Polymerase II Inhibition Assay

This in vitro assay directly measures the inhibitory activity of amanitin analogs on their molecular target.^[3]

Materials:

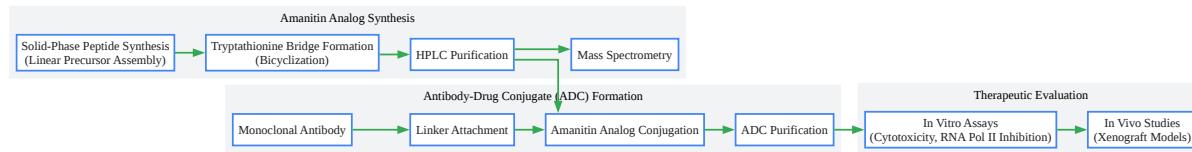
- HeLa-Scribe nuclear extract transcription system

- $[\alpha\text{-}^{32}\text{P}]$ GTP
- DNA template with a G-less cassette
- Amanitin analogs
- Scintillation counter

Procedure:

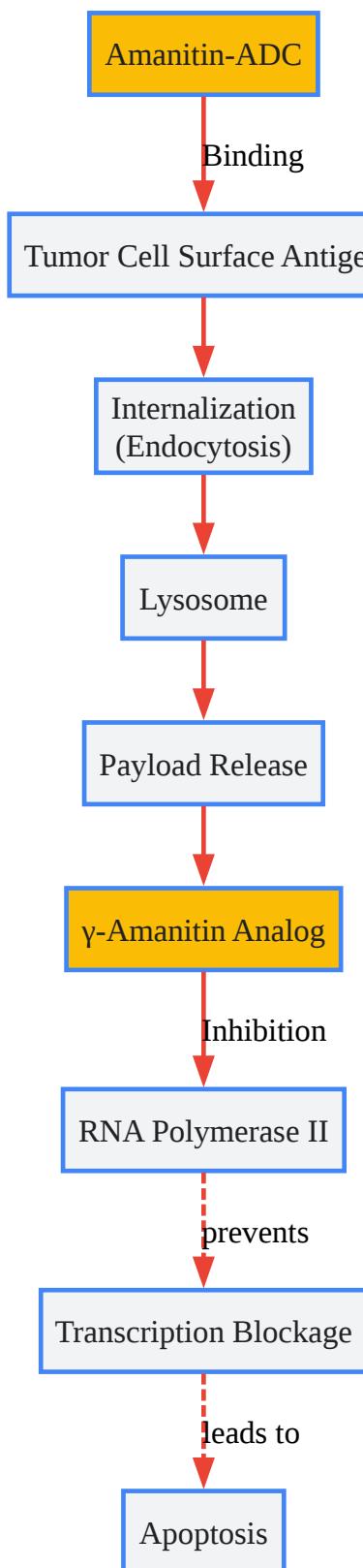
- Set up transcription reactions containing the HeLa nuclear extract, DNA template, and a mixture of ATP, CTP, and UTP.
- Add varying concentrations of the amanitin analog to the reactions.
- Initiate transcription by adding $[\alpha\text{-}^{32}\text{P}]$ GTP.
- Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
- Stop the reactions and precipitate the radiolabeled RNA transcripts.
- Wash the precipitates to remove unincorporated nucleotides.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the analog and determine the K_i value.

Visualization of Key Processes



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Caption: Workflow for the synthesis and evaluation of amanitin-based ADCs.



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Caption: Mechanism of action of an amanitin-based ADC.

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